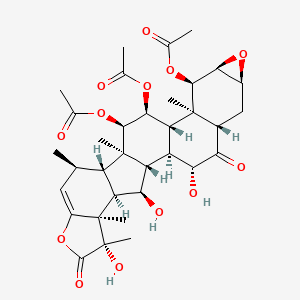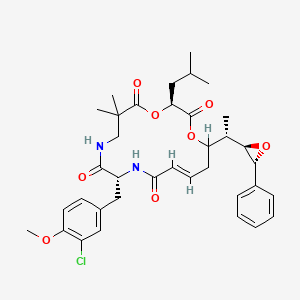
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Trifluoromethyl)-1H-indole-3-carboxylic acid” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a trifluoromethyl group (-CF3) attached to the 6th position of the indole ring and a carboxylic acid group (-COOH) attached to the 3rd position .
Synthesis Analysis
The synthesis of trifluoromethylated compounds usually involves the use of reagents like Umemoto, Ruppert–Prakash, Langlois, and Togni . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of trifluoromethylated compounds . The Suzuki–Miyaura coupling reaction is another method that has been used for the synthesis of boron reagents .Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)-1H-indole-3-carboxylic acid” consists of an indole ring with a trifluoromethyl group attached to the 6th position and a carboxylic acid group attached to the 3rd position .Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions. For example, it can undergo oxidative trifluoromethylation with CF . It can also participate in reactions involving the formation of non-covalent bonds and the creation of crystalline regions .Aplicaciones Científicas De Investigación
Regioselective Synthesis Applications : A strategy for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which involves trifluoroacetylated indole driven hydrolysis, has been developed. This method has applications in the synthesis of anti-inflammatory compounds like Herdmanine D (P. Sharma et al., 2020).
Building Blocks for Biologically Active Molecules : Trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, prepared using modern organometallic methods, serve as valuable building blocks for creating biologically active molecules (S. Leconte & R. Ruzziconi, 2002).
Synthesis of Trifluoromethylated Compounds : Synthesis of trifluoromethylated 3-(pyrazolyl)indoles from 2-(trifluoromethyl)comanic acid and its derivatives has been achieved, illustrating the versatility of trifluoromethylated compounds in chemical synthesis (B. Usachev et al., 2012).
Synthesis of Various Indole Derivatives : Studies have been conducted on synthesizing several 3-substituted 2-trifluoromethylindoles, including biologically active indoles, demonstrating the potential of these compounds in biological applications (K. Miyashita et al., 1997).
Fluoroacetylation of Indoles : A protocol for fluoroacetylation of indoles using fluorinated acetic acids has been reported. This method synthesizes diverse fluoromethyl indol-3-yl ketones, highlighting the applications in the synthesis of fluorine-containing compounds (Shun-Jiang Yao et al., 2016).
Binding in the Flap of HIV Protease : Indole-6-carboxylic acid has been identified as a flap site binder in HIV protease, indicating the potential medicinal applications of indole derivatives in antiviral therapies (T. Tiefenbrunn et al., 2013).
Direcciones Futuras
The future directions for the research and development of “6-(Trifluoromethyl)-1H-indole-3-carboxylic acid” and similar compounds involve exploring effective ways to synthesize these compounds and studying their potential applications in various fields . For example, trifluoromethylated compounds are of significant interest in the pharmaceutical industry due to their unique properties .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-6-7(9(15)16)4-14-8(6)3-5/h1-4,14H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSVCLYKZROLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652974 |
Source


|
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
CAS RN |
13544-10-0 |
Source


|
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
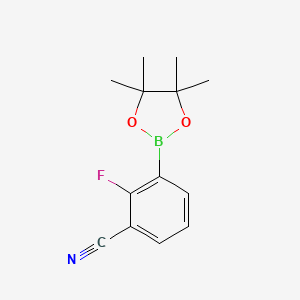
![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)
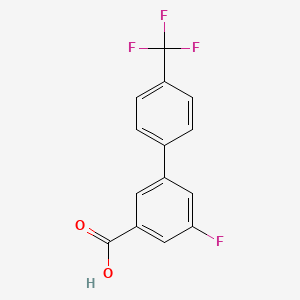
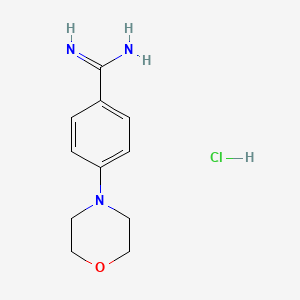
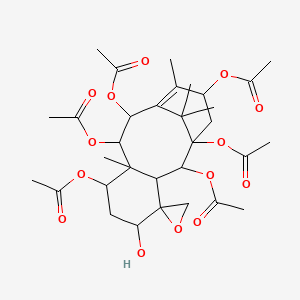
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)



